Penicillin G-d7 N-ethylpiperidinium salt
Overview
Description
Penicillin G-d7 N-ethylpiperidinium salt is a deuterated form of Penicillin G, which is a widely used antibiotic. This compound is often used as an analytical standard in various scientific studies due to its stable isotope labeling. The deuterium atoms replace hydrogen atoms in the benzylpenicillin structure, making it useful for tracing and quantification in mass spectrometry and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Penicillin G-d7 N-ethylpiperidinium salt involves the incorporation of deuterium atoms into the benzylpenicillin structure. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often starts with the deuteration of benzyl chloride, followed by its reaction with 6-aminopenicillanic acid to form the deuterated penicillin G. The final step involves the formation of the N-ethylpiperidinium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Penicillin G-d7 N-ethylpiperidinium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in an inert atmosphere.
Substitution: Halogens, nucleophiles; conditionsvaries depending on the specific substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield deuterated penicilloic acid, while reduction may yield deuterated penicillamine .
Scientific Research Applications
Penicillin G-d7 N-ethylpiperidinium salt has a wide range of scientific research applications, including:
Chemistry: Used as an analytical standard in mass spectrometry for the quantification and tracing of penicillin derivatives.
Biology: Employed in studies involving the metabolism and pharmacokinetics of penicillin antibiotics.
Medicine: Used in clinical research to study the efficacy and safety of penicillin antibiotics.
Industry: Applied in quality control and assurance processes in the pharmaceutical industry .
Mechanism of Action
Penicillin G-d7 N-ethylpiperidinium salt exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) located on the bacterial cell membrane, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell lysis and death. The deuterium labeling does not alter the mechanism of action but allows for precise tracking and quantification in various analytical studies .
Comparison with Similar Compounds
Similar Compounds
Penicillin G: The non-deuterated form of Penicillin G-d7 N-ethylpiperidinium salt.
Ampicillin: A broad-spectrum penicillin antibiotic.
Amoxicillin: Another broad-spectrum penicillin antibiotic with a similar mechanism of action
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise analytical studies. This makes it particularly valuable in research settings where accurate quantification and tracing are essential. Its deuterium atoms provide a distinct mass shift, making it easily distinguishable from non-deuterated compounds in mass spectrometry .
Properties
IUPAC Name |
(2S,5R,6R)-6-[[2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;1-ethylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S.C7H15N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);2-7H2,1H3/t11-,12+,14-;/m1./s1/i3D,4D,5D,6D,7D,8D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNSFLVJJKLEDK-RSWIJXEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[2H])[2H].CCN1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746797 | |
Record name | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-{[2-(~2~H_5_)phenyl(~2~H_2_)ethanoyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1-ethylpiperidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217445-37-8 | |
Record name | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-{[2-(~2~H_5_)phenyl(~2~H_2_)ethanoyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1-ethylpiperidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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